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molecular formula C7H7Cl B1436224 2-Chlorotoluene-d7 CAS No. 84344-05-8

2-Chlorotoluene-d7

Cat. No. B1436224
M. Wt: 133.62 g/mol
InChI Key: IBSQPLPBRSHTTG-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04034007

Procedure details

Into the column described in Example 1 were charged 453 grams (3.58 moles) of o-chlorotoluene, 2.25 grams of cobalt octoate (6% Co), and 2.25 grams of epichlorohydrin. The reaction mixture was heated to 155° C. and maintained at that temperature while oxygen that had been sparged through epichlorohydrin was bubbled through it at the rate of 200 ml./min. Throughout the reaction period, the gases leaving the reactor remained non-acidic. At the end of 23 hours, the reaction mixture was removed from the column, cooled to 75° C., and extracted with 600 grams of 10 percent aqueous sodium hydroxide solution. The layers that formed were separated. The aqueous layer was diluted with water to a volume of 1500 ml. and then acidified with hydrochloric acid. The o-chlorobenzoic acid that precipitated was collected, washed with water, and dried. There was obtained 180 grams (1.155 moles) of o-chlorobenzoic acid. The conversion of o-chlorotoluene to o-chlorobenzoic acid was 14 percent. The yield of o-chlorobenzoic acid, based on o-chlorotoluene reacted, was 78.6 percent.
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
cobalt octoate
Quantity
2.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=C[CH:5]=[CH:4][C:3]=1C.[CH2:9]([CH:11]1[O:13][CH2:12]1)[Cl:10].[O:14]=O>CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Co+2]>[Cl:10][C:9]1[CH:5]=[CH:4][CH:3]=[CH:2][C:11]=1[C:12]([OH:13])=[O:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
453 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Name
Quantity
2.25 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
cobalt octoate
Quantity
2.25 g
Type
catalyst
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been sparged through epichlorohydrin
CUSTOM
Type
CUSTOM
Details
was bubbled through it at the rate of 200 ml
CUSTOM
Type
CUSTOM
Details
Throughout the reaction period
CUSTOM
Type
CUSTOM
Details
the gases leaving the reactor
CUSTOM
Type
CUSTOM
Details
At the end of 23 hours, the reaction mixture was removed from the column
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 75° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 600 grams of 10 percent aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The layers that formed
CUSTOM
Type
CUSTOM
Details
were separated
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted with water to a volume of 1500 ml
CUSTOM
Type
CUSTOM
Details
The o-chlorobenzoic acid that precipitated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.155 mol
AMOUNT: MASS 180 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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